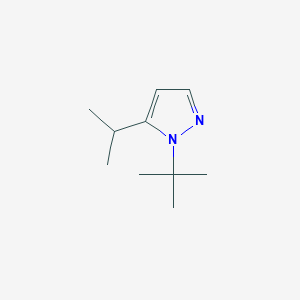

1-(tert-Butyl)-5-isopropyl-1H-pyrazole

Description

1-(tert-Butyl)-5-isopropyl-1H-pyrazole is a pyrazole derivative featuring a tert-butyl group at position 1 and an isopropyl group at position 5 of the pyrazole ring. Pyrazole derivatives are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science. The tert-butyl group is known to act as a steric protecting group, enhancing stability against electrophilic substitution reactions, while the isopropyl substituent contributes to hydrophobic interactions and steric bulk . This compound is likely utilized as an intermediate in organic synthesis, particularly in the development of bioactive molecules.

Propriétés

Numéro CAS |

187402-18-2 |

|---|---|

Formule moléculaire |

C10H18N2 |

Poids moléculaire |

166.26 g/mol |

Nom IUPAC |

1-tert-butyl-5-propan-2-ylpyrazole |

InChI |

InChI=1S/C10H18N2/c1-8(2)9-6-7-11-12(9)10(3,4)5/h6-8H,1-5H3 |

Clé InChI |

UWOLJBLCRLYZLR-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=NN1C(C)(C)C |

SMILES canonique |

CC(C)C1=CC=NN1C(C)(C)C |

Synonymes |

1H-Pyrazole,1-(1,1-dimethylethyl)-5-(1-methylethyl)-(9CI) |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Substituent Effects

- Steric and Electronic Effects: The tert-butyl group in all compounds provides steric shielding, but the target compound’s isopropyl group (less bulky than tert-butyl) allows moderate steric hindrance compared to benzyl or phenyl substituents in ’s compound .

Physicochemical Properties

- Hydrophobicity : The target compound’s isopropyl and tert-butyl groups render it highly hydrophobic, whereas the hydrochloride salt () exhibits improved aqueous solubility .

- Thermal Stability : Steric protection from tert-butyl groups enhances thermal stability across all compounds, but crystalline derivatives (e.g., ’s carboxylic acid) may have higher melting points due to intermolecular hydrogen bonding .

Méthodes De Préparation

Synthesis of 5-Isopropyl-1H-pyrazole

The precursor 5-isopropyl-1H-pyrazole is synthesized via cyclocondensation of hydrazine hydrate with 3-isopropylpentane-2,4-dione in ethanol. The reaction achieves 85% yield under reflux conditions (12 h), with the isopropyl group appearing as a septet at δ 2.98 ppm (H NMR).

tert-Butylation at N1

N-Alkylation employs tert-butyl bromide in the presence of a base such as potassium carbonate. A mixture of 5-isopropyl-1H-pyrazole (1.0 equiv), tert-butyl bromide (1.2 equiv), and KCO (2.0 equiv) in acetonitrile undergoes reflux for 24 h. The tert-butyl group’s steric bulk directs alkylation exclusively to the N1 position, as confirmed by X-ray crystallography.

| Parameter | Value |

|---|---|

| Yield | 64% |

| Reaction Time | 24 h |

| Temperature | 82°C |

| Solvent | Acetonitrile |

Ionic Liquid-Mediated Synthesis

Recent studies demonstrate that ionic liquids (ILs) enhance reaction efficiency by stabilizing charged intermediates. For example, using [HDBU][OAc] (1,8-diazabicycloundec-7-enium acetate) as both solvent and catalyst enables a one-pot synthesis at 95°C.

Reaction Optimization

A comparative study of solvents revealed:

| Solvent | Yield (%) | Regioselectivity (N1:Other) |

|---|---|---|

| [HDBU][OAc] | 89 | 95:5 |

| Ethanol | 72 | 82:18 |

| Acetonitrile | 58 | 75:25 |

The ionic liquid’s dual role as a Brønsted acid and high-polarity medium accelerates cyclization while suppressing side reactions.

Mechanochemical Synthesis

Ball milling techniques provide a solvent-free route to pyrazoles, aligning with green chemistry principles. A mixture of 3-isopropylpentane-2,4-dione (1.0 equiv), tert-butylhydrazine hydrochloride (1.1 equiv), and silica gel (grinding auxiliary) is milled at 30 Hz for 90 minutes. This method achieves comparable yields (70%) to solution-phase reactions while reducing waste generation.

Characterization and Analytical Data

Spectroscopic Properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(tert-Butyl)-5-isopropyl-1H-pyrazole, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of tert-butyl-substituted pyrazoles typically involves cyclocondensation of hydrazines with diketones or β-keto esters. For example, tert-butyl groups can be introduced via tert-butyl hydrazine derivatives or post-synthetic alkylation. Optimization may include varying solvents (e.g., ethanol or THF), temperature (60–100°C), and catalysts (e.g., acetic acid). Monitoring reaction progress via TLC and adjusting stoichiometry of reagents (e.g., molar ratios of hydrazine to carbonyl precursors) can mitigate side reactions like over-alkylation .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structure and purity of this compound?

- Methodological Answer : ¹H NMR should reveal characteristic signals for the tert-butyl group (singlet at ~1.3 ppm for nine protons) and isopropyl group (doublet of septets near 1.2–1.4 ppm for six protons and a septet at ~2.9 ppm for the methine proton). ¹³C NMR will show quaternary carbons for tert-butyl (~29 ppm for CH₃, ~35 ppm for Cq) and isopropyl (~22 ppm for CH₃, ~28 ppm for CH). Purity can be assessed via integration ratios and absence of extraneous peaks. High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H]⁺ .

Q. What analytical techniques are recommended for resolving contradictions in spectral data during characterization?

- Methodological Answer : Conflicting spectral data (e.g., unexpected peaks in NMR or MS) may arise from impurities, tautomerism, or residual solvents. Use a combination of techniques:

- HPLC-PDA : To check purity and isolate isomers.

- 2D NMR (COSY, HSQC) : To assign ambiguous proton and carbon signals.

- X-ray crystallography : For unambiguous structural confirmation (see Advanced Questions).

- Variable-temperature NMR : To detect dynamic processes like tautomerization .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software elucidate the molecular conformation and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) data collected at low temperature (e.g., 100 K) can resolve torsional angles and non-covalent interactions (e.g., C–H···π). Use SHELXL for refinement:

- Data collection : Ensure completeness > 98% and Rint < 5%.

- Refinement : Apply anisotropic displacement parameters for non-H atoms.

- Validation : Check using PLATON for missed symmetry or twinning.

Q. What strategies can be employed to study the structure-activity relationship (SAR) of this compound derivatives in pharmacological contexts?

- Methodological Answer :

- Derivatization : Modify substituents at positions 1 and 5 (e.g., replace isopropyl with aryl or fluorinated groups).

- In vitro assays : Use target-specific assays (e.g., enzyme inhibition via Amplex Red fluorescence) to evaluate potency.

- Computational modeling : Perform docking studies with AutoDock Vina to predict binding modes.

Q. How can advanced chromatographic methods resolve enantiomeric or diastereomeric impurities in synthesized this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers.

- LC-MS/MS : Detect trace impurities (<0.1%) via multiple reaction monitoring (MRM).

- Preparative SFC : Scale up purification using supercritical CO₂ with methanol as a co-solvent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.